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Acetamide, N-2-dibenzofuranyl-

Cat. No.: B12667355
M. Wt: 225.24 g/mol
InChI Key: RWWNZWKGSDTWOQ-UHFFFAOYSA-N
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Description

Contextual Significance of N-Arylacetamides in Advanced Synthesis

N-Arylacetamides are a crucial class of organic compounds that feature an acetamide (B32628) group linked to an aromatic ring. This structural motif is a cornerstone in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. The amide bond itself is one of the most prevalent linkages in biologically active molecules, including peptides and proteins.

The synthesis of N-arylacetamides has been a subject of extensive research, with numerous methods developed to achieve their formation efficiently and under mild conditions. Traditional methods often involve the acylation of an arylamine with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. ontosight.ai More advanced and recent synthetic strategies focus on developing catalytic, atom-economical, and environmentally friendly processes. These include copper-catalyzed transformations of alkyl nitriles with diaryliodonium salts and the use of recyclable nanoparticles as catalysts for the N-acetylation of arylamines.

The presence of the N-arylacetamide moiety in a molecule can significantly influence its physicochemical properties, such as solubility, stability, and its ability to participate in hydrogen bonding. These characteristics are critical for the biological activity of many drug molecules.

Role of Dibenzofuran (B1670420) Scaffolds in Heterocyclic Chemistry

Dibenzofuran is a heterocyclic compound consisting of a central furan (B31954) ring fused to two benzene (B151609) rings. This rigid, planar, and aromatic structure is found in a variety of natural products and has become a "privileged scaffold" in medicinal chemistry. The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the design of new therapeutic agents.

Dibenzofuran derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antifungal properties. ontosight.ai The specific biological effect of a dibenzofuran-containing molecule is highly dependent on the nature and position of the substituents on the ring system. The dibenzofuran core itself provides a stable and predictable platform for the attachment of various functional groups, allowing for the fine-tuning of a compound's biological and physical properties.

Positioning of Acetamide, N-2-dibenzofuranyl- in Structural Diversity of Amides and Dibenzofurans

Acetamide, N-2-dibenzofuranyl- occupies a unique position at the intersection of N-arylacetamides and dibenzofurans. It represents the simplest combination of these two important chemical entities. While it may not possess the potent biological activities observed in its more complex and substituted derivatives, it serves as a crucial building block and a reference compound in chemical research.

The synthesis of Acetamide, N-2-dibenzofuranyl- is typically achieved through the reaction of 2-aminodibenzofuran with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base. ontosight.ai This straightforward synthesis makes it an accessible starting material for the preparation of a library of more elaborate molecules.

Research on derivatives of Acetamide, N-2-dibenzofuranyl- has shown that the addition of further substituents to the dibenzofuran ring or modification of the acetamide group can lead to compounds with significant biological potential. For instance, studies on N-(2-methoxy-3-dibenzofuranyl) acetamide derivatives have explored their potential as antiplatelet and anticholinesterase agents. tandfonline.comgazi.edu.tr These studies underscore the importance of the foundational Acetamide, N-2-dibenzofuranyl- structure in the development of new bioactive compounds.

Detailed Research Findings

While specific experimental data for the unsubstituted Acetamide, N-2-dibenzofuranyl- is not extensively available in the literature, research on its substituted derivatives provides valuable insights into the potential of this chemical class. The following tables summarize the properties and biological activities of some representative N-(dibenzofuranyl)acetamide derivatives. It is important to note that these findings are for substituted analogs and not the parent compound itself.

Table 1: Physicochemical Properties of Acetamide, N-2-dibenzofuranyl- and a Representative Derivative

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateSolubility
Acetamide, N-2-dibenzofuranyl- C₁₄H₁₁NO₂ ontosight.ai225.25Solid at room temperature ontosight.aiModerately soluble in organic solvents like dichloromethane (B109758) and dimethyl sulfoxide; limited solubility in water. ontosight.ai
N-(2-methoxy-3-dibenzofuranyl)-2-(4-(2-furoyl)piperazin-1-yl)acetamide C₂₆H₂₅N₃O₅459.49SolidData not available

This table presents the known properties of the parent compound and compares them with a more complex, biologically active derivative to illustrate the structural and property differences.

Table 2: Biological Activity of Representative N-(dibenzofuranyl)acetamide Derivatives

CompoundTarget/ActivityKey FindingsReference
N-(2-methoxy-3-dibenzofuranyl)-2-(4-(2-furoyl)piperazin-1-yl)acetamide Antiplatelet Activity (Arachidonic Acid-Induced)Showed 100% inhibition, comparable to the standard drug aspirin. tandfonline.comgazi.edu.tr
N-(2-methoxy-3-dibenzofuranyl)-2-(4-substituted piperazin-1-yl)acetamide derivatives Anticholinesterase ActivityDid not show promising inhibitor activity compared with the standard drug donepezil. tandfonline.comgazi.edu.tr
General N-(dibenzofuranyl)acetamide analogs Cytotoxic EffectsResearch indicates that compounds with this general structure may exhibit cytotoxic effects against certain cancer cell lines. ontosight.ai

This table highlights the type of biological activities that have been investigated for substituted derivatives of Acetamide, N-2-dibenzofuranyl-, demonstrating the therapeutic potential of this class of compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2 B12667355 Acetamide, N-2-dibenzofuranyl-

Properties

IUPAC Name

N-dibenzofuran-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-9(16)15-10-6-7-14-12(8-10)11-4-2-3-5-13(11)17-14/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWNZWKGSDTWOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Analysis of Acetamide, N 2 Dibenzofuranyl Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the definitive structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. For Acetamide (B32628), N-2-dibenzofuranyl-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques offers an unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Proton (¹H) NMR for Structural Elucidation and Conformational Analysis

The ¹H NMR spectrum of Acetamide, N-2-dibenzofuranyl- provides critical information regarding the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the dibenzofuran (B1670420) ring system, the amide proton (N-H), and the methyl protons of the acetamide group.

The aromatic region of the spectrum is expected to be complex due to the various protons on the dibenzofuran scaffold. The chemical shifts of these protons are influenced by the electron-donating nature of the amide group and the anisotropic effects of the fused ring system. Protons on the same ring as the acetamide substituent will be shifted relative to those on the unsubstituted ring. Spin-spin coupling between adjacent protons provides valuable information about their relative positions.

The amide proton typically appears as a singlet, and its chemical shift can be sensitive to the solvent and temperature, which can be indicative of its involvement in hydrogen bonding. The methyl protons of the acetyl group also give rise to a characteristic singlet, typically found in the upfield region of the spectrum.

Predicted ¹H NMR Data for Acetamide, N-2-dibenzofuranyl-

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-17.50 - 7.60d8.0 - 9.0
H-38.05 - 8.15d2.0 - 3.0
H-47.35 - 7.45dd8.0 - 9.0, 2.0 - 3.0
H-67.95 - 8.05d7.5 - 8.5
H-77.30 - 7.40t7.5 - 8.5
H-87.40 - 7.50t7.5 - 8.5
H-97.60 - 7.70d7.5 - 8.5
NH9.80 - 10.20s-
CH₃2.10 - 2.20s-

Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Backbone and Substituent Characterization

The ¹³C NMR spectrum provides a detailed map of the carbon framework of Acetamide, N-2-dibenzofuranyl-. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the characterization of both the dibenzofuran backbone and the acetamide substituent.

The spectrum will display signals for the twelve carbons of the dibenzofuran ring system, the carbonyl carbon, and the methyl carbon of the acetamide group. The chemical shifts of the aromatic carbons are influenced by the substitution pattern, with carbons directly attached to the nitrogen and oxygen atoms exhibiting characteristic downfield shifts. The carbonyl carbon of the amide group is expected to resonate at a significantly downfield position, a typical feature for this functional group. The methyl carbon will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for Acetamide, N-2-dibenzofuranyl-

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1111.0 - 112.0
C-2138.0 - 139.0
C-3106.0 - 107.0
C-4121.0 - 122.0
C-4a123.0 - 124.0
C-5a155.0 - 156.0
C-6120.0 - 121.0
C-7122.5 - 123.5
C-8127.0 - 128.0
C-9111.5 - 112.5
C-9a124.0 - 125.0
C-9b156.0 - 157.0
C=O168.0 - 169.0
CH₃24.0 - 25.0

Note: Predicted data is based on computational models and analysis of similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR experiments are indispensable for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of Acetamide, N-2-dibenzofuranyl-. These techniques reveal correlations between nuclei, providing insights into through-bond and through-space connectivity.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For Acetamide, N-2-dibenzofuranyl-, COSY is crucial for identifying adjacent protons within the dibenzofuran ring system, allowing for the tracing of the proton connectivity around each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This experiment is fundamental for assigning the carbon signals of all protonated carbons in the dibenzofuran ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the connectivity between the acetamide group and the dibenzofuran ring. For instance, correlations would be expected between the amide proton and carbons of the dibenzofuran ring, as well as between the methyl protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment reveals through-space correlations between protons that are in close proximity, regardless of their through-bond connectivity. This is valuable for determining the conformation of the molecule, such as the spatial relationship between the amide proton and nearby protons on the dibenzofuran ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characterization of Amide Linkage Vibrational Modes

The amide linkage is a key functional group in Acetamide, N-2-dibenzofuranyl-, and it gives rise to several characteristic vibrational bands in both the IR and Raman spectra.

N-H Stretch: A prominent band corresponding to the N-H stretching vibration is expected in the region of 3250-3300 cm⁻¹ in the IR spectrum. The position and shape of this band can be indicative of hydrogen bonding.

Amide I Band (C=O Stretch): The Amide I band, primarily due to the C=O stretching vibration, is one of the most intense absorptions in the IR spectrum of amides and is typically observed between 1650 and 1680 cm⁻¹. This band is also observable in the Raman spectrum.

Amide II Band (N-H Bend and C-N Stretch): The Amide II band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations, is found in the IR spectrum around 1530-1570 cm⁻¹.

Amide III Band: This is a more complex vibrational mode involving C-N stretching and N-H bending and appears in the 1250-1350 cm⁻¹ region.

Characteristic Amide Vibrational Frequencies

Vibrational ModeTypical Wavenumber (cm⁻¹)
N-H Stretch3250 - 3300
Amide I (C=O Stretch)1650 - 1680
Amide II (N-H Bend, C-N Stretch)1530 - 1570
Amide III (C-N Stretch, N-H Bend)1250 - 1350

Analysis of Dibenzofuran Ring System Vibrations

The dibenzofuran ring system also exhibits a series of characteristic vibrational modes that contribute to the complexity of the IR and Raman spectra.

C-H Aromatic Stretching: The stretching vibrations of the aromatic C-H bonds are typically observed in the region of 3000-3100 cm⁻¹.

C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic rings give rise to a set of bands, often of variable intensity, in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage within the furan (B31954) ring are expected to produce strong bands in the fingerprint region, typically around 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds occur in the 700-900 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern of the aromatic rings.

The combination of these distinct vibrational signatures from both the amide linkage and the dibenzofuran ring system provides a comprehensive fingerprint of the Acetamide, N-2-dibenzofuranyl- molecule, complementing the detailed structural information obtained from NMR spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a critical analytical tool for determining the molecular weight and elucidating the structure of Acetamide, N-2-dibenzofuranyl-. Through techniques like high-resolution mass spectrometry (HRMS), the precise molecular weight can be established, confirming the elemental composition of the molecule. mdpi.com

When subjected to electron ionization (EI), Acetamide, N-2-dibenzofuranyl- forms a molecular ion (M+). This ion and its subsequent fragments are analyzed based on their mass-to-charge ratio (m/z). The fragmentation pattern provides a "fingerprint" of the molecule's structure. Energetically unstable molecular ions break down into smaller, more stable fragments. chemguide.co.uk

A common fragmentation pathway for amides involves the cleavage of the bond adjacent to the carbonyl group (alpha-cleavage). libretexts.orgmiamioh.edu For Acetamide, N-2-dibenzofuranyl-, this can result in the loss of an acetyl group. Another potential fragmentation involves the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion, a characteristic fragmentation for acetylated amino acids. nih.gov The stability of the resulting carbocations influences the observed fragmentation pattern; for instance, the formation of a more stable secondary carbocation is generally favored over a primary one. chemguide.co.uk

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) is a powerful method for the analysis of dibenzofuran compounds, allowing for the separation and identification of various congeners. nih.govepa.govoup.com

Table 1: Postulated Mass Spectrometry Fragmentation of Acetamide, N-2-dibenzofuranyl-

Ion m/z (Mass-to-Charge Ratio) Proposed Fragmentation
[M]⁺225.0790Molecular Ion
[M - CH₂CO]⁺183.0735Loss of ketene
[M - COCH₃]⁺182.0657Loss of acetyl radical
[C₁₂H₈O]⁺168.0575Dibenzofuran cation radical

Note: The m/z values are theoretical and based on the chemical formula C₁₄H₁₁NO₂. Actual observed values may vary slightly.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy of Acetamide, N-2-dibenzofuranyl- reveals information about its electronic transitions. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of acetamide itself shows transitions in the far-UV region. pitt.edu For Acetamide, N-2-dibenzofuranyl-, the dibenzofuran moiety acts as the principal chromophore. nih.gov

The spectrum is characterized by absorption bands corresponding to π → π* transitions within the aromatic dibenzofuran ring system and n → π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms in the amide group. The substitution of the dibenzofuran ring with the acetamide group can influence the position and intensity of these absorption bands. The solvent used for the analysis can also affect the spectrum due to interactions with the solute molecule. imist.ma

Fluorescence spectroscopy provides insights into the photophysical properties of Acetamide, N-2-dibenzofuranyl-. Following absorption of light, the molecule can return to its ground state by emitting a photon, a process known as fluorescence. The dibenzofuran core is known to be fluorescent. nih.gov

The efficiency of this process is described by the fluorescence quantum yield. The fluorescence lifetime, which is the average time the molecule spends in the excited state, is another key parameter. Theoretical investigations into related N-acetyl substituted compounds suggest that non-radiative decay pathways can be dominant, influenced by structural reorganization and coupling of vibrational modes. nih.gov The specific substitution on the dibenzofuran ring system can significantly alter the photophysical properties.

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography - HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of Acetamide, N-2-dibenzofuranyl-. This method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. nih.govgoogle.com

For compounds like Acetamide, N-2-dibenzofuranyl-, a reversed-phase HPLC method is commonly employed. This typically involves a non-polar stationary phase (like C18) and a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.govgoogle.com The purity of the sample is determined by comparing the area of the main peak in the chromatogram to the total area of all peaks.

The choice of mobile phase composition, flow rate, and column temperature are critical parameters that are optimized to achieve good separation. google.com A diode array detector (DAD) can be used to obtain the UV spectrum of the eluting peaks, which aids in peak identification and purity assessment. semanticscholar.org

Table 2: Representative HPLC Parameters for Analysis of Acetamide, N-2-dibenzofuranyl-

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile or Methanol
Gradient A time-programmed mixture of Mobile Phase A and B
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 10 µL

Computational Chemistry and Theoretical Investigations of Acetamide, N 2 Dibenzofuranyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like Acetamide (B32628), N-2-dibenzofuranyl-. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about the electronic distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost for determining the ground-state properties of molecules. For a molecule such as Acetamide, N-2-dibenzofuranyl-, DFT calculations would be employed to predict its most stable three-dimensional structure. This involves an optimization process where the total energy of the molecule is minimized with respect to the positions of its atoms.

The choice of functional and basis set is crucial for the accuracy of DFT calculations. A common approach would be to use a hybrid functional like B3LYP, which incorporates a portion of exact Hartree-Fock exchange, combined with a Pople-style basis set such as 6-31G(d,p) or a more flexible one like 6-311+G(2d,p). The inclusion of polarization (d,p) and diffuse (+) functions is important for accurately describing the electronic structure of a molecule with heteroatoms and pi-conjugated systems.

Once the optimized geometry is obtained, the vibrational frequencies can be calculated. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule (stretches, bends, torsions). A key application of this is the prediction of the infrared (IR) and Raman spectra. A scaling factor is often applied to the calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum.

Table 1: Illustrative Predicted Vibrational Frequencies for Acetamide, N-2-dibenzofuranyl- using DFT (B3LYP/6-31G(d,p))

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled) Description
N-H Stretch ~3400-3500 Stretching of the amide N-H bond
C=O Stretch (Amide I) ~1650-1680 Stretching of the carbonyl group
N-H Bend (Amide II) ~1550-1600 Bending of the N-H bond coupled with C-N stretching
Aromatic C-H Stretch ~3000-3100 Stretching of C-H bonds on the dibenzofuran (B1670420) ring

This table is illustrative and not based on published data for the specific compound.

To investigate the electronic spectra and excited-state properties of Acetamide, N-2-dibenzofuranyl-, more advanced computational methods are typically required. While Time-Dependent DFT (TD-DFT) is a popular method for calculating excitation energies and simulating UV-Vis spectra, more accurate results can often be obtained with ab initio methods.

Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory (e.g., CCSD, CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT. For excited states, methods such as Equation-of-Motion Coupled Cluster (EOM-CC) or Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) can be employed. These multireference methods are particularly important if the excited states have significant double-excitation character or if there are near-degeneracies in the electronic ground state.

These calculations would yield the energies of various electronic transitions, which can be correlated with the absorption bands in an experimental UV-Vis spectrum. The calculations also provide information about the nature of these transitions (e.g., π→π, n→π) by analyzing the molecular orbitals involved.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules. For Acetamide, N-2-dibenzofuranyl-, the primary source of flexibility is the rotation around the C-N bond of the acetamide group and the bond connecting the nitrogen to the dibenzofuran ring.

In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, generating a trajectory of the molecule's dynamic behavior. The forces between atoms are calculated using a force field, which is a set of empirical potential energy functions.

By running an MD simulation for a sufficient length of time (nanoseconds to microseconds), it is possible to observe the different conformations that the molecule can adopt and the transitions between them. This provides insight into the relative populations of different conformers at a given temperature and can reveal important information about the molecule's flexibility and preferred shapes in different environments.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the reactivity of Acetamide, N-2-dibenzofuranyl-. For instance, one might be interested in studying its hydrolysis, N-alkylation, or electrophilic aromatic substitution on the dibenzofuran ring. Reaction pathway modeling involves identifying the transition state (TS) that connects the reactants to the products.

The TS is a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be used to locate the TS. Once the TS geometry is found, its structure can be analyzed to understand the mechanism of the reaction. A vibrational frequency calculation on the TS geometry should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state is the activation energy barrier, a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located TS indeed connects the desired reactants and products.

Solvent Effects on Molecular Structure and Reactivity through Continuum Models

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models are an efficient way to incorporate the effects of a solvent in quantum chemical calculations. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, rather than as individual molecules.

The Polarizable Continuum Model (PCM) is a widely used approach. In PCM, the solute molecule is placed in a cavity within the dielectric continuum, and the charge distribution of the solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute. This interaction is solved self-consistently during the quantum mechanical calculation.

By performing geometry optimizations and energy calculations with a continuum model, it is possible to study how the solvent affects the conformational preferences, electronic properties, and reaction barriers of Acetamide, N-2-dibenzofuranyl-. For example, a polar solvent would be expected to stabilize more polar conformers and ionic transition states.

Table 2: List of Compounds Mentioned

Compound Name
Acetamide, N-2-dibenzofuranyl-
Acetamide

Mechanistic Organic Chemistry of Acetamide, N 2 Dibenzofuranyl Synthesis and Transformations

Amide Bond Formation Mechanisms in N-Arylacetamides

The creation of the amide bond in N-arylacetamides is a cornerstone of organic synthesis. This process typically involves the reaction of an amine with a carboxylic acid derivative. The reactivity of the acylating agent and the specific reaction conditions dictate the operative mechanism.

Nucleophilic Acyl Substitution Pathways

The most fundamental mechanism for forming an amide bond is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This reaction proceeds via a two-step addition-elimination pathway. The nucleophilic amine attacks the electrophilic carbonyl carbon of an activated carboxylic acid derivative (such as an acid chloride, anhydride (B1165640), or ester), leading to a tetrahedral intermediate. masterorganicchemistry.compearson.com Subsequently, this intermediate collapses, expelling a leaving group and reforming the carbonyl double bond to yield the stable amide product. masterorganicchemistry.comyoutube.com

The reaction can be catalyzed under both acidic and basic conditions.

Acid Catalysis : Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic amine. libretexts.org After the formation of the tetrahedral intermediate, a proton transfer to the leaving group facilitates its departure. libretexts.org

Base Catalysis/Promotion : In basic conditions, a strong nucleophile attacks the carbonyl group to form a tetrahedral alkoxide intermediate. libretexts.org This intermediate then expels the leaving group to furnish the substitution product. For the reaction to proceed efficiently, the incoming nucleophile should be a stronger base than the group that is eliminated.

This mechanism is central to synthesizing N-arylacetamides, where an arylamine acts as the nucleophile.

Catalytic Cycle Elucidation in Metal-Mediated Amidation (e.g., Copper-catalyzed)

Metal-catalyzed cross-coupling reactions provide a powerful alternative for forming C-N bonds, especially for less reactive aryl halides. Copper-catalyzed amidation, a modern variation of the Ullmann condensation, is particularly effective. nih.gov While the precise mechanism can vary with ligands and substrates, a general catalytic cycle is widely accepted.

The cycle typically begins with a Cu(I) species. Key steps often include:

Ligand Exchange : The amine substrate coordinates to the Cu(I) center.

Oxidative Addition : The aryl halide adds to the copper complex, formally oxidizing it from Cu(I) to a transient Cu(III) intermediate. Mechanistic studies have shown that the oxidative addition of the aryl halide to the copper catalyst is often the rate-limiting step in the cycle. nih.govorganic-chemistry.orgnih.gov

Reductive Elimination : The C-N bond is formed as the product is eliminated from the copper center, regenerating the active Cu(I) catalyst, which can then enter another cycle.

The choice of ligands is critical for the success of these reactions. rsc.org Modern systems often employ specialized ligands, such as N¹,N²-diarylbenzene-1,2-diamines, which increase the electron density on the copper center, stabilize the active catalyst, and prevent deactivation, thereby allowing the amination of even challenging substrates like aryl chlorides to proceed under mild conditions. nih.govorganic-chemistry.org

Role of Activating Agents and Additives in Amidation Reactions

Directly reacting a carboxylic acid with an amine to form an amide is generally inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. To overcome this, activating agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group. libretexts.org

Common strategies include:

Conversion to Acid Chlorides/Anhydrides : The carboxylic acid is first converted to a more reactive derivative, like an acid chloride (using thionyl chloride or oxalyl chloride) or an anhydride, which then readily undergoes nucleophilic acyl substitution with the amine. libretexts.orgnih.gov

Use of Coupling Reagents : Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine, leading to the amide and a urea (B33335) byproduct. nih.gov

Enzymatic Activation : Biocatalytic methods can also achieve amide bond formation. Adenylating enzymes, for instance, can activate the carboxyl group of an amino acid by forming an aminoacyl-AMP intermediate. This activated species then undergoes nucleophilic substitution by an amine to form the amide bond under mild, environmentally friendly conditions. nih.govnih.gov

Additives such as N,N-dimethylaminopyridine (DMAP) can be used in catalytic amounts to increase the reactivity of anhydrides by forming a more highly activated N-acylpyridinium intermediate.

Dibenzofuran (B1670420) Ring Annulation Mechanisms Relevant to N-Substitution

The dibenzofuran scaffold is a privileged structure in many functional materials and biologically active molecules. Its synthesis often relies on intramolecular cyclization reactions to form the central furan (B31954) ring.

C-H Activation/Cyclization Mechanisms (e.g., Palladium-catalyzed)

Palladium-catalyzed C-H activation followed by intramolecular C-O cyclization is a modern and efficient strategy for constructing the dibenzofuran core from precursors like 2-arylphenols. acs.orgdatapdf.com This method offers high atom economy and functional group tolerance. semanticscholar.orgnih.gov

A widely accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle:

A Pd(II) species, often generated in situ, coordinates to the precursor.

C-H Activation : The palladium catalyst selectively activates an ortho C-H bond on one of the aryl rings, typically directed by a proximate hydroxyl group. This step forms a five-membered palladacycle intermediate.

Reductive Elimination : The crucial C-O bond is formed through reductive elimination from the palladium center. This step regenerates the active catalyst, which is proposed to be a Pd(0) species, and releases the dibenzofuran product. acs.orgnih.gov Studies have indicated that this C-O reductive elimination, rather than C-H activation, can be the turnover-limiting step of the process. semanticscholar.orgnih.gov

Oxidant Role : An oxidant, such as air (O2) or copper(II) acetate (B1210297), is required to re-oxidize the Pd(0) species back to the active Pd(II) state to complete the catalytic cycle. acs.org

This powerful methodology allows for the direct synthesis of functionalized dibenzofurans from readily available starting materials.

Table 1: Representative Palladium-Catalyzed Dibenzofuran Synthesis Systems
Catalyst PrecursorOxidantKey Mechanistic FeatureReference
Pd(OAc)₂Air (O₂) / Cu(OAc)₂Phenol-directed C-H activation/C-O cyclization acs.org
Pd(OAc)₂None (from diazonium salts)Tandem denitrification/C-H activation from diaryl ether diazonium salts researchgate.net

Radical Pathways in Photoinduced Dibenzofuran Formation

Photochemical methods provide an alternative route to dibenzofurans, often proceeding through radical intermediates. These reactions can be initiated by photoinduced electron transfer (PET) or other photochemical processes that generate reactive radical species. researchgate.net

A plausible radical-based mechanism for dibenzofuran formation can involve the following steps:

Initiation : A suitable precursor, such as a 2-iododiaryl ether, absorbs light, leading to the homolytic cleavage of a bond (e.g., C-I) to generate an aryl radical. Alternatively, a photosensitizer can initiate a PET process, converting the precursor into a radical cation. researchgate.net

Intramolecular Cyclization : The generated radical species undergoes an intramolecular cyclization by attacking the adjacent aromatic ring. This radical addition forms a new C-C or C-O bond and creates a new radical intermediate. nih.gov

Rearomatization : The cyclic intermediate is then oxidized and deprotonated to rearomatize, yielding the stable dibenzofuran ring system.

These photoinduced pathways offer mild reaction conditions and can provide access to dibenzofuran structures that may be difficult to obtain through traditional thermal methods. researchgate.net

Electrophilic Aromatic Substitution on Dibenzofuran Derivatives

The dibenzofuran ring system is susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is influenced by the nature of the electrophile and the reaction conditions. The positions on the dibenzofuran ring are numbered, and reactivity is generally favored at the 2, 3, 7, and 8 positions.

The introduction of an acetamido group at the 2-position, as in Acetamide (B32628), N-2-dibenzofuranyl-, significantly influences the regioselectivity of subsequent electrophilic aromatic substitution reactions. The acetamido group is an activating group and an ortho-, para-director. Therefore, it is expected to direct incoming electrophiles primarily to the 1- and 3-positions of the dibenzofuran ring. The steric hindrance at the 1-position, being flanked by the fused furan ring and the acetamido group, may favor substitution at the 3-position.

To understand the intrinsic reactivity of the parent dibenzofuran ring, a summary of the positional reactivity in various electrophilic substitution reactions is presented below.

ReactionMajor Product(s)Minor Product(s)Reaction Conditions
Nitration3-Nitro-dibenzofuran2-Nitro-dibenzofuranHNO₃/H₂SO₄
Halogenation (Bromination)2-Bromo-dibenzofuran2,8-Dibromo-dibenzofuranBr₂/FeBr₃
Friedel-Crafts Acylation2-Acetyl-dibenzofuran2,8-Diacetyl-dibenzofuranCH₃COCl/AlCl₃
SulfonationDibenzofuran-2-sulfonic acidDibenzofuran-2,8-disulfonic acidH₂SO₄

The data in the table highlights that for the unsubstituted dibenzofuran, the 2-position is often favored for electrophilic attack under many conditions, with the 3-position being favored in nitration. With the presence of the activating acetamido group at the 2-position in Acetamide, N-2-dibenzofuranyl-, the electronic effects of this substituent would be the dominating factor in directing further substitutions.

The mechanism of electrophilic aromatic substitution on the dibenzofuran ring proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate determines the preferred position of attack. For substitution at the 2-position, the positive charge can be delocalized over the adjacent benzene (B151609) ring and the oxygen atom of the furan ring, contributing to its relative stability.

Stereochemical Aspects and Asymmetric Transformations Related to the Compound

The compound Acetamide, N-2-dibenzofuranyl- itself is achiral and does not possess any stereocenters. However, the introduction of substituents on the dibenzofuran ring or modification of the acetamide side chain could lead to the formation of chiral molecules.

One potential source of stereoisomerism in derivatives of Acetamide, N-2-dibenzofuranyl- is atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. If bulky substituents were introduced at the positions ortho to the bond connecting the nitrogen atom to the dibenzofuran ring (i.e., the 1- and 3-positions), rotation around the C2-N bond could be restricted, leading to the existence of stable, separable enantiomers. The energy barrier to rotation would depend on the size of the ortho-substituents.

While specific asymmetric transformations of Acetamide, N-2-dibenzofuranyl- are not extensively reported, the broader field of asymmetric catalysis offers numerous possibilities for the enantioselective synthesis of its chiral derivatives. Asymmetric synthesis involving benzofuran (B130515) and dibenzofuran scaffolds has been an active area of research. These methodologies could potentially be adapted for the enantioselective functionalization of Acetamide, N-2-dibenzofuranyl-.

Examples of asymmetric transformations on related heterocyclic systems include:

Asymmetric [3+2] Annulation: Chiral catalysts have been used to achieve highly enantioselective [3+2] annulation reactions with derivatives of benzofuranones to construct complex spirocyclic structures. rsc.org

Asymmetric C-H Insertion: Rhodium-catalyzed asymmetric C-H insertion reactions have been developed for the synthesis of benzodihydrofurans.

Organocatalytic Alkylation: Asymmetric allylic alkylation of benzofuran-3(2H)-ones has been achieved using bifunctional thiourea (B124793) organocatalysts.

These examples demonstrate the feasibility of achieving high levels of stereocontrol in reactions involving the benzofuran core structure. Future research could explore the application of similar catalytic systems to Acetamide, N-2-dibenzofuranyl- to access novel, enantioenriched compounds with potential applications in medicinal chemistry and materials science.

The development of asymmetric syntheses of chiral dibenzofuran derivatives is of significant interest, as the stereochemistry of a molecule often plays a crucial role in its biological activity. The enantioselective synthesis of derivatives of Acetamide, N-2-dibenzofuranyl- would be a valuable endeavor for the discovery of new chemical entities with specific biological functions.

Future Research Directions and Emerging Methodologies for Dibenzofuranyl Acetamide Systems

Development of Greener and Sustainable Synthetic Routes

The chemical industry's shift towards environmental responsibility has spurred significant research into greener and more sustainable methods for synthesizing dibenzofuran-based compounds. Traditional synthetic routes often rely on harsh reagents, elevated temperatures, and multi-step processes that generate considerable waste. The focus of modern synthetic chemistry is to overcome these limitations by developing protocols that are more efficient, utilize less hazardous materials, and are more atom-economical.

One promising avenue is the use of visible-light-promoted reactions, which offer an eco-friendly approach to constructing the dibenzofuran (B1670420) core. rsc.org These methods can facilitate intramolecular C-O bond formation under mild conditions, often employing an organic photosensitizer to drive the reaction, thus avoiding the need for high energy input and harsh reagents. rsc.org The principles of green chemistry are also being applied to optimize existing methods, aiming for higher yields and reduced toxicity in the synthesis of benzofuran (B130515) and its derivatives. tue.nl

Recent advancements have focused on cascade reactions and one-pot syntheses, which reduce the number of intermediate purification steps, saving time, solvents, and resources. For example, palladium-catalyzed processes that proceed via an intracellular cycle of ethyl diazonium salts of diaryl ether have been developed to produce dibenzofurans in refluxing ethanol (B145695) without the need for a base. researchgate.net Another approach involves the synthesis of o-iododiaryl ethers in a single vessel through sequential iodination and O-arylation of phenols under moderate conditions, which can then be cyclized to form the dibenzofuran ring. researchgate.net

The following table summarizes key aspects of emerging greener synthetic strategies applicable to the dibenzofuran framework.

Synthetic StrategyKey FeaturesAdvantages
Visible-Light Photoredox Catalysis Utilizes light energy to drive reactions; often employs organic photosensitizers.Eco-friendly, mild reaction conditions, high selectivity. rsc.org
Palladium-Catalyzed Cyclization Employs palladium acetate (B1210297) in a base-free refluxing ethanol environment.High efficiency, avoids harsh bases. researchgate.net
One-Pot O-Iododiaryl Ether Synthesis Sequential iodination and O-arylation followed by cyclization.Reduced workup steps, improved atom economy, moderate conditions. researchgate.net
Ru-catalyzed C–H activation Utilizes a Ruthenium catalyst for C-H activation and cyclization with air as a mild oxidant.High regioselectivity and compatibility with various substrates. nih.gov

These methodologies represent a significant step forward in the sustainable production of dibenzofuran precursors, which are essential for the synthesis of Acetamide (B32628), N-2-dibenzofuranyl-.

Exploration of Novel Catalytic Systems for Targeted Functionalization

The precise functionalization of the dibenzofuran skeleton is critical for tuning the properties of its derivatives. Novel catalytic systems are central to achieving high selectivity and efficiency in these transformations, particularly for introducing substituents at specific positions like the C-2 position required for N-2-dibenzofuranyl acetamide.

Palladium-based catalysts have proven to be highly versatile for the synthesis and functionalization of dibenzofurans. researchgate.netdntb.gov.ua For instance, palladium-catalyzed phenol-directed C–H activation followed by C–O cyclization using air as the oxidant is a practical method for creating the core structure. dntb.gov.ua Furthermore, palladium catalysts are effective in cyclization reactions of precursors like o-iodoanilines or o-iodophenols with silyl (B83357) aryl triflates to yield the dibenzofuran ring system with good tolerance for various functional groups. researchgate.net

Beyond palladium, other transition metals are emerging as powerful tools. Ruthenium-catalyzed C–H activation and aerobic annulation offer a highly regioselective pathway to functionalized diarylbenzofurans, which can serve as precursors. nih.gov Copper catalysis, often in conjunction with hypervalent iodine reagents, represents another versatile tool for the functionalization of unactivated substrates, enabling C- and N-arylations. researchgate.net

Dibenzofuran derivatives themselves are being explored as ligands in the design of advanced catalytic systems. pku.edu.cn The rigid structure of the dibenzofuran core is an ideal scaffold for creating metal-ligand complexes with tailored properties for reactions such as C-H activation, cross-coupling, and asymmetric synthesis. pku.edu.cn For example, 3-aminodibenzofuran (B1200821) can be used to synthesize Schiff base ligands that coordinate with metals like vanadium, rhodium, and palladium to create catalysts with unique activity and selectivity. pku.edu.cn

The table below highlights some of the novel catalytic systems being explored for dibenzofuran synthesis and functionalization.

Catalyst SystemReaction TypeKey Advantages
Palladium(0)/Palladium(II) Phenol-directed C–H activation/C–O cyclization.Practical, uses air as an oxidant, tolerates diverse functional groups. dntb.gov.ua
Ruthenium C–H alkenylation and aerobic annulation.High regioselectivity, uses air as a mild oxidant. nih.gov
Copper Tandem reactions with hypervalent iodine reagents.Versatile for C- and N-arylations, functionalization of unactivated substrates. researchgate.net
Dibenzofuran-based Ligands Coordination with metals (V, Rh, Pd) for various transformations.Tunable catalytic properties, high selectivity in C-H activation and cross-coupling. pku.edu.cn

Future work in this area will likely focus on developing even more selective and active catalysts, including those that can enable direct and controlled C-H functionalization at the 2-position of the dibenzofuran ring, providing a more direct route to N-2-dibenzofuranyl acetamide and its analogs.

Advanced Computational Approaches for Predictive Modeling and Design

Advanced computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the structural, electronic, and reactive properties of dibenzofuran derivatives. These theoretical studies provide deep insights at the molecular level that are often difficult to obtain through experimental means alone.

DFT calculations have been successfully employed to study the reaction pathways and energy barriers of dibenzofuran under various conditions. For instance, theoretical investigations have elucidated the high energy barrier for C-O bond scission and explored alternative reaction pathways like direct hydrogen addition, providing a rationale for its observed stability and reactivity patterns. nih.gov Such studies are crucial for optimizing synthetic conditions and predicting the feasibility of new reaction pathways.

Computational models are also used to predict the outcomes of complex reactions, such as cycloadditions involving furan (B31954) and benzofuran moieties. By calculating the activation Gibbs energies for different potential pathways, researchers can explain experimental observations and predict which reaction routes are most favorable. This predictive power can guide the design of experiments, saving time and resources.

Furthermore, DFT is used to study the antioxidant properties of benzofuran derivatives by calculating parameters like bond dissociation enthalpy (BDE) and ionization potential (IP). researchgate.net These calculations help in understanding the mechanisms of action (e.g., hydrogen atom transfer vs. sequential proton loss–electron transfer) and can be used to design novel compounds with enhanced activity. rsc.orgresearchgate.net For N-2-dibenzofuranyl acetamide, computational modeling could predict its electronic properties, reactivity sites, and potential biological interactions, thereby guiding the design of new derivatives with specific functions.

Integration of Spectroscopic and Computational Data for Comprehensive Understanding

The synergy between experimental spectroscopic techniques and high-level computational calculations offers a powerful approach for the unambiguous characterization of complex molecules like N-2-dibenzofuranyl acetamide. This integrated strategy allows for a more detailed and accurate interpretation of experimental data, leading to a comprehensive understanding of molecular structure, conformation, and intermolecular interactions.

Multi-spectroscopic studies, combining electronic, vibrational, and rotational spectroscopy, have been used to investigate the structural preferences of dibenzofuran and its complexes with solvents. researchgate.netrsc.org When these experimental results are compared with theoretical analyses from dispersion-corrected DFT and other high-level calculations, a detailed picture of non-covalent interactions, such as OH⋯O and OH⋯π bonds, can be constructed. rsc.org This approach provides valuable insights into the delicate energetic balances that govern molecular recognition and self-assembly. researchgate.netrsc.org

For amide-containing systems, the combination of spectroscopy and computation is particularly useful for studying conformational isomerism. tue.nlnih.gov For example, this combined approach has been used to identify the presence of rotational isomers at room temperature and to understand how factors like intramolecular hydrogen bonding influence the rotational barrier. tue.nlnih.gov In the case of N-2-dibenzofuranyl acetamide, such an integrated analysis could be used to determine the preferred orientation of the acetamide group relative to the dibenzofuran plane and to quantify the energetic barriers to rotation.

DFT calculations are also instrumental in assigning vibrational modes observed in FTIR and Raman spectra. mdpi.com By computing the theoretical vibrational frequencies, a more confident assignment of experimental peaks can be made, which is crucial for confirming the molecular structure and identifying specific functional groups and their bonding environments. This integrated approach elevates the level of structural characterization far beyond what can be achieved with either method in isolation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-2-dibenzofuranyl acetamide derivatives, and how do reaction conditions influence yield?

  • Answer : A typical synthesis involves condensation reactions between dibenzofuran precursors and activated acetamide derivatives. For example, in analogous compounds like N-{2-[(3-Oxo-1,3-dihydro-2-benzofuranyl)acetyl]phenyl}acetamide, a base-catalyzed reaction in methanol at 20°C for 12 hours achieved a 75% yield . Key parameters include pH adjustment (e.g., acetic acid for neutralization), solvent choice (methanol for solubility), and stoichiometric ratios (1:1 molar ratio of reactants). Post-synthesis purification via cold acetone washes is critical for isolating high-purity solids .

Q. Which spectroscopic techniques are essential for characterizing N-2-dibenzofuranyl acetamide, and what structural insights do they provide?

  • Answer :

  • ¹H/¹³C-NMR : Reveals substituent positions on the dibenzofuran core and acetamide sidechain. For instance, aromatic proton signals in the δ 6.5–8.5 ppm range confirm dibenzofuran integration, while carbonyl resonances (δ ~170 ppm) validate acetamide linkage .
  • HRMS : Confirms molecular formula (e.g., [M+H]⁺ peaks with <5 ppm error) and fragmentation patterns for structural validation .
  • FT-IR : Identifies functional groups (e.g., C=O stretches at ~1650 cm⁻¹ for amides) .

Q. How does the solubility of N-2-dibenzofuranyl acetamide in polar vs. non-polar solvents affect experimental design?

  • Answer : Acetamide derivatives generally exhibit higher solubility in polar solvents (e.g., water, methanol) due to hydrogen bonding with the amide group. However, dibenzofuran’s aromaticity may reduce aqueous solubility, necessitating mixed solvents (e.g., methanol-water) for reactions. Binary phase studies of acetamide analogs show eutectic behavior in water, with hydrate formation influencing solubility curves .

Advanced Research Questions

Q. How can contradictory LC-HRMS/MS and NMR data during structural elucidation be resolved for N-2-dibenzofuranyl acetamide isomers?

  • Answer : Discrepancies often arise from positional isomerism (e.g., ortho vs. meta substitution). In a related study, 2-(2-hydroxyphenyl)acetamide sulfate (ortho-isomer) was misassigned as the meta-isomer in initial HRMS analyses. Resolution required comparative NMR analysis: ortho-isomers show distinct coupling patterns (e.g., J = 8–9 Hz for adjacent aromatic protons) vs. meta-isomers (J = 2–3 Hz) . Isotopic labeling or NOE experiments can further differentiate spatial arrangements .

Q. What strategies mitigate false-positive results in pharmacological activity screens for dibenzofuran-acetamide hybrids?

  • Answer :

  • Control Experiments : Include structurally analogous but pharmacologically inert compounds (e.g., non-hydroxylated derivatives) to rule out nonspecific binding .
  • Dose-Response Curves : Assess activity across multiple concentrations (e.g., 1–100 µM) to confirm specificity. For antioxidant analogs, IC₅₀ values against DPPH/ABTS radicals validate dose-dependent efficacy .
  • Metabolite Profiling : Monitor in vitro stability (e.g., liver microsome assays) to distinguish parent compound effects from metabolite artifacts .

Q. How should toxicological assessments be designed to address acetamide-related carcinogenicity concerns in rodent models?

  • Answer :

  • In Vivo Models : Conduct micronucleus tests in mice (e.g., 50–500 mg/kg doses) to assess genotoxicity, with histopathological analysis of liver tissue for neoplastic changes .
  • Mechanistic Studies : Compare genetic toxicity endpoints (e.g., Ames test for mutagenicity) with epigenetic effects (e.g., DNA methylation assays), as acetamide’s carcinogenicity in rodents may not correlate with direct DNA damage .

Q. What computational approaches predict the pharmacokinetic behavior of N-2-dibenzofuranyl acetamide derivatives?

  • Answer :

  • QSAR Modeling : Use descriptors like logP (lipophilicity) and polar surface area to predict blood-brain barrier permeability or renal clearance .
  • Molecular Dynamics : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to forecast metabolic pathways and potential drug-drug interactions .

Methodological Notes

  • Synthesis Optimization : Pilot studies should include orthogonal analytical validation (e.g., spiking with reference standards) to avoid misassignment of isomers .
  • Toxicity Mitigation : Use closed-system reactors and personal protective equipment (PPE) to minimize exposure, as acetamide derivatives may exhibit carcinogenic potential .
  • Data Reproducibility : Archive raw spectral data (e.g., NMR FID files, HRMS chromatograms) in open-access repositories for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.